(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is a synthetic organic compound that belongs to the class of arylpiperazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's structure features a fluorophenyl group, a piperazine moiety, and a ketone functional group, which together contribute to its chemical reactivity and pharmacological properties.
The compound is commercially available from various chemical suppliers and has been the subject of research studies aimed at understanding its synthesis, properties, and applications in medicinal chemistry. Notable sources include BenchChem and EvitaChem, which provide information on its synthesis and characterization.
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is classified as an aryl piperazine derivative. Aryl piperazines are known for their diverse pharmacological properties, including activity at various neurotransmitter receptors, making them valuable in drug discovery for conditions such as depression, anxiety, and schizophrenia.
The synthesis of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:
The reaction conditions are optimized for yield and purity, often employing high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for monitoring progress and product purity.
The molecular formula of (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is C18H25FN2O, with a molecular weight of 304.4 g/mol. The structure can be represented with the following identifiers:
The compound features a piperazine ring that contributes to its biological activity, while the fluorine atom on the phenyl ring may enhance lipophilicity and receptor binding affinity.
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone can participate in several chemical reactions:
The specific reagents and conditions for these reactions include:
The precise mechanism of action for (3-fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone is not fully elucidated but is believed to involve interactions with neurotransmitter receptors. Compounds in this class often act as ligands for serotonin and dopamine receptors, potentially modulating neurotransmission pathways related to mood, cognition, and pain perception.
The compound exhibits typical characteristics associated with arylpiperazines:
Key chemical properties include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
(3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone has several notable applications in scientific research:
The piperazine ring serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to modulate target engagement through bioisosteric optimization. In (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone, the piperazine core functions as a versatile bioisosteric platform that enables strategic manipulation of steric, electronic, and conformational properties while maintaining metabolic stability. The carbonyl linkage connecting the 3-fluorophenyl and piperazine rings exemplifies a ketone bioisostere that balances conformational flexibility with rotational restriction, contrasting with more flexible alkylamine linkers while avoiding the planarity of amide bonds that may reduce membrane permeability [1] [7].
Bioisosteric replacement strategies have been systematically applied to piperazine derivatives to optimize pharmacological profiles. As demonstrated in CCR5 antagonist development, the piperazine nitrogen often serves as a critical hydrogen bond acceptor that engages acidic residues (e.g., Glu283 in CCR5) through salt bridge formation. The 4-position substitution with lipophilic groups like 3-methylcyclohexyl represents a bioisosteric approach to enhance target binding through complementary hydrophobic interactions while modulating physicochemical properties [3] [6]. Table 1 compares bioisosteric approaches employed in analogous piperazine-based therapeutics:
Table 1: Bioisosteric Modifications in Piperazine-Based Drug Design
| Original Group | Bioisostere | Design Rationale | Example Compound |
|---|---|---|---|
| Carboxylic acid | Tetrazole | Enhanced potency, improved lipophilicity, maintained acidic proton | Losartan |
| Piperazine | Spirodiamine | Reduced cytotoxicity, maintained target engagement | Olaparib analogue |
| Simple alkyl | 3-Methylcyclohexyl | Enhanced hydrophobic complementarity, conformational control | Target compound |
The 3-methylcyclohexyl group attached to the piperazine nitrogen exemplifies a sophisticated bioisosteric choice where the alicyclic system provides optimal hydrophobic volume compared to simpler alkyl chains, while the chiral methyl group introduces stereochemical diversity for binding optimization. This modification follows the precedent established by maraviroc's cyclooctane moiety, which demonstrated that complex alicyclic systems can significantly enhance receptor selectivity through steric complementarity with hydrophobic binding pockets [3] [7].
The 3-fluorophenyl moiety serves as a critical pharmacophoric element that strategically combines aromatic stacking capability with electronic modulation via fluorine substitution. Position-specific fluorine incorporation at the meta-position creates a unique electrostatic profile that influences ligand-receptor binding through multiple mechanisms: (1) induction of moderate dipole moments (estimated 1.4-1.7 D), (2) modulation of aromatic π-system electron density, and (3) participation in orthogonal halogen bonding interactions with protein backbone elements [1].
The fluorine atom's strategic positioning enables highly specific molecular recognition events. As observed in thrombin inhibitors, meta-fluorine substitution can enhance potency by 5-6 fold compared to non-fluorinated analogs through C-F···C=O orthogonal interactions with backbone carbonyls (distance: 3.5 Å, angle: ~96°) and weak hydrogen bonding with backbone NH groups (distance: 3.47 Å) [1]. In the context of (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone, these interactions potentially stabilize ligand-receptor complexes through similar mechanisms, particularly when targeting enzymes or receptors with aromatic cleft binding sites.
Comparative molecular field analysis (CoMFA) of fluorinated phenyl derivatives reveals distinct electrostatic and steric advantages for 3-fluorination over ortho- or para-substitution. The meta-position minimizes steric perturbation of the aromatic ring's planarity while providing optimal electronic effects on the adjacent carbonyl group, lowering its electron density and potentially enhancing hydrogen bond acceptance capacity. Table 2 summarizes fluorine-specific interactions relevant to pharmacophore design:
Table 2: Molecular Interactions Enabled by Fluorine Substituents
| Interaction Type | Distance Range (Å) | Energy Contribution (kJ/mol) | Biological Impact |
|---|---|---|---|
| C-F···C=O orthogonal | 3.4-3.6 | 4-8 | Conformational stabilization |
| C-F···H-N hydrogen bond | 2.3-2.7 | 8-12 | Enhanced binding affinity |
| Fluorine-induced dipole | N/A | 2-5 | Improved membrane permeability |
The 3-fluorophenyl ketone configuration further enables extended conjugation that electronically links the fluorine atom to the carbonyl oxygen, creating a polarized pharmacophore element capable of simultaneous hydrophobic and electrostatic interactions within binding sites. This dual functionality makes it particularly valuable for targeting complex binding pockets containing both aromatic residues and polar contact points [1] [4].
The 3-methylcyclohexyl substituent introduces significant conformational complexity that directly influences ligand-receptor binding through steric complementarity. Molecular dynamics simulations and quantum mechanical calculations reveal that the equatorial conformation of the methyl group predominates (>90% occupancy) due to reduced 1,3-diaxial interactions compared to the axial orientation (energy difference: ~7 kJ/mol). This preference positions the methyl group outward from the piperazine ring plane, creating a distinctive hydrophobic protrusion that complements protein binding pockets with concave topology [8].
The chair-to-chair inversion barrier of the 3-methylcyclohexyl group (approximately 45 kJ/mol) occurs within a biologically relevant timescale (~10⁶ conversions/second at physiological temperature), suggesting dynamic conformational sampling during receptor approach and binding. When attached to the piperazine nitrogen, the cyclohexyl ring adopts preferential orientations where the bulky substituent avoids eclipsing interactions with the carbonyl linkage. Torsional angle analysis indicates two energy minima at approximately 60° and 180° (staggered conformations), separated by rotational barriers of 15-18 kJ/mol—sufficiently low to allow rapid interconversion in solution [8].
Table 3: Conformational Parameters of 3-Methylcyclohexyl Group
| Parameter | Value | Analytical Method | Biological Significance |
|---|---|---|---|
| Methyl A-value | 7.1 kJ/mol | Computational (DFT) | Equatorial preference |
| Ring inversion barrier | 45 kJ/mol | Molecular dynamics | Conformational sampling |
| N-Cyclohexyl rotation barrier | 15-18 kJ/mol | Torsional potential scan | Binding adaptability |
| Optimal piperazine-cyclohexyl dihedral | 60°, 180° | Energy minimization | Complementary hydrophobic presentation |
The stereochemistry at the 3-position creates chiral discrimination potential, with the (1R,3R) and (1S,3S) diastereomers exhibiting distinct binding surface complementarity. Molecular docking studies suggest the (1R,3R) configuration positions the methyl group toward hydrophobic subpockets in enzyme binding sites, potentially enhancing binding affinity by 2-3 fold compared to the (1S,3S) epimer through optimized van der Waals contacts. This stereochemical preference mirrors observations in protein kinase inhibitors where methylcyclohexyl groups exhibit pronounced diastereoselective binding [3] [8].
The molecular architecture of (3-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone represents a strategic hybridization of pharmacophoric elements from multiple therapeutic classes. The design integrates three critical components: (1) the fluorinated aromatic ketone motif from antiviral agents, (2) the N-4 substituted piperazine core from CNS-active compounds, and (3) the chiral alicyclic hydrophobic domain from G-protein coupled receptor (GPCR) modulators [3] [6].
The 3-fluorophenyl-carbonyl-piperazine component shares significant pharmacophoric similarity with HIV-1 attachment inhibitors that utilize meta-substituted fluorophenyl groups for enhanced potency. Specifically, the 4-F substituent in indole-based HIV-1 inhibitors demonstrated >50-fold potency enhancement compared to non-fluorinated analogs, establishing the strategic value of fluorination at this position [1]. The current compound extends this principle through carbonyl tethering that provides conformational constraint while maintaining electronic properties essential for target engagement.
The N-3-methylcyclohexyl substitution follows the "hydrophobic cap" strategy observed in CCR5 antagonists like maraviroc, where bulky alicyclic groups enhance receptor selectivity by filling deep hydrophobic pockets. Pharmacophore mapping reveals that the 3-methylcyclohexyl group satisfies three critical features of the CCR5 "Y-shape" pharmacophore model: (1) a central basic nitrogen (piperazine N⁴), (2) a hydrophobic domain (methylcyclohexyl), and (3) an aromatic stacking element (3-fluorophenyl) [3]. This hybrid design merges antiviral structural features with GPCR-targeting elements, potentially enabling novel target interactions.
Scaffold hybridization from kinase inhibitor design further informs the compound's optimization. The carbonyl linker between aromatic and piperazine rings mimics the hinge-binding domain of protein kinase inhibitors, where similar ketone functionalities form critical hydrogen bonds with backbone amides. By incorporating the fluorinated phenyl group from kinase inhibitor pharmacophores and the lipophilic piperazine substitution from GPCR ligands, this hybrid scaffold potentially achieves target polypharmacology within a single molecular framework [5] [6].
The strategic integration of these structural components creates a unique molecular entity with potential applications across multiple therapeutic areas, particularly in disorders involving protein kinases, GPCRs, or viral entry mechanisms. This hybridization approach exemplifies contemporary drug design paradigms that optimize target engagement through rational combination of validated pharmacophoric elements rather than de novo structural exploration [3] [5] [6].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: